molecular formula C10H9F2NO B2515238 3-[4-(Difluoromethoxy)phenyl]propanenitrile CAS No. 1057676-27-3

3-[4-(Difluoromethoxy)phenyl]propanenitrile

Cat. No. B2515238
CAS RN: 1057676-27-3
M. Wt: 197.185
InChI Key: OHJUATDHAPPOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of catalysts to achieve the desired product. In the case of fluorinated aromatic diamine monomers, such as the one described in the first paper, the synthesis process involves coupling a trifluoroacetophenone with a nitrophenyl ether under the catalysis of trifluoromethanesulfonic acid. This is followed by a reduction step using reductive iron and hydrochloric acid to obtain the final diamine monomer . Although the compound , 3-[4-(Difluoromethoxy)phenyl]propanenitrile, is not directly synthesized in the provided papers, the methodologies described can be related to its potential synthesis pathway, which may involve similar fluorination and coupling strategies.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their physical, chemical, and biological properties. The second paper provides insights into the molecular conformation analysis of a related compound using density functional theory (DFT). The study involves varying torsion angles and calculating the molecular energy profile to determine the lowest-energy conformation . For 3-[4-(Difluoromethoxy)phenyl]propanenitrile, a similar approach could be used to predict its stable conformation and understand its structural properties.

Chemical Reactions Analysis

Chemical reactions involving organic nitriles typically include nucleophilic substitutions, reductions, and hydrolysis. The papers provided do not directly discuss reactions specific to 3-[4-(Difluoromethoxy)phenyl]propanenitrile, but they do offer a glimpse into the reactivity of similar compounds. For instance, the reduction step in the synthesis of the fluorinated diamine monomer and the electronic transition analysis in the second paper can provide a foundation for understanding the reactivity of nitriles and electron-rich aromatic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The first paper mentions that the synthesized fluorinated polyimides exhibit good solubility in polar organic solvents and have excellent thermal stability and mechanical properties . The second paper discusses the spectroscopic properties, dipole moment, polarizability, and hyperpolarizability of a novel compound, indicating its potential as a nonlinear optical material . These properties are essential for understanding the behavior of 3-[4-(Difluoromethoxy)phenyl]propanenitrile in various environments and its potential applications.

Scientific Research Applications

Electrochemical Applications

3-(2-methoxyethoxy)propanenitrile, a derivative of the compound , has been utilized as a component of safe electrolytes for lithium-ion batteries. The mixtures introduced, including fluoroethylene carbonate and hydrofluoroether, displayed enhanced safety, wettability to separator and electrodes, and promising electrochemical performances compared to conventional electrolytes. This indicates the potential of similar nitrile-functionalized compounds in practical applications for energy storage technologies (Liu et al., 2016).

Materials Science

Compounds similar to 3-[4-(Difluoromethoxy)phenyl]propanenitrile have been studied for their crystal structures and intermolecular interactions, which is crucial in designing materials with desired properties. For instance, 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile and its variants were characterized through spectral analysis and X-ray diffraction studies, unveiling details about their molecular geometry and stabilization mechanisms through intermolecular interactions (Sharma et al., 2014).

Environmental Chemistry

The degradation of related compounds like 3,3'-iminobis-propanenitrile was explored using the Fe(0)/GAC micro-electrolysis system. The study examined the effects of influent pH value, Fe(0)/GAC ratio, and adsorption on pollutant removal efficiency, providing insights into how these compounds interact in micro-electrolysis systems and their potential environmental impacts (Lai et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO/c11-10(12)14-9-5-3-8(4-6-9)2-1-7-13/h3-6,10H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJUATDHAPPOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC#N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Difluoromethoxy)phenyl]propanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.